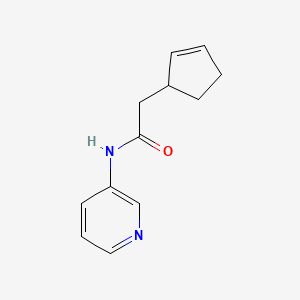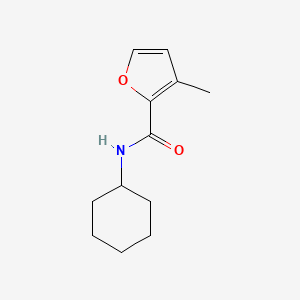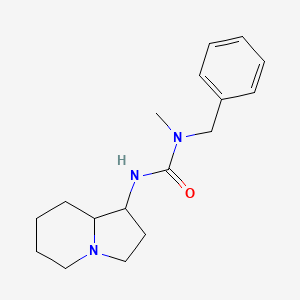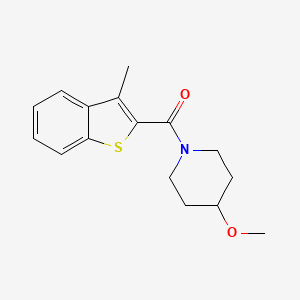![molecular formula C17H24ClN3O2 B7565554 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as GABA aminotransferase inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide increases the levels of GABA in the brain, which can help to reduce neuronal activity and promote relaxation.
Biochemical and Physiological Effects:
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including increased levels of GABA in the brain, reduced neuronal activity, and increased relaxation. It has also been shown to have potential anti-epileptic and anti-addiction effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide for lab experiments is its ability to increase the levels of GABA in the brain, which can help to reduce neuronal activity and promote relaxation. However, one of the limitations of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide is that it can be difficult to synthesize and purify, which can make it challenging to work with in a lab setting.
Future Directions
There are a number of potential future directions for research on N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide, including further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be opportunities to develop new and more effective compounds based on the structure of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide.
Synthesis Methods
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 4-morpholinecarboxylic acid, followed by the addition of piperidine and subsequent purification through crystallization or chromatography.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-3-1-14(2-4-15)13-20-7-5-16(6-8-20)19-17(22)21-9-11-23-12-10-21/h1-4,16H,5-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSACSOOZXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)


![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)